![molecular formula C18H17ClN4O2 B2917323 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060247-98-4](/img/structure/B2917323.png)
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dimerization and Molecular Interaction Studies
The study of ureidopyrimidinones, including compounds similar to the one , showcases their ability to undergo strong dimerization through quadruple hydrogen bonding. Such behavior is crucial for understanding molecular self-assembly processes and designing supramolecular structures (F. H. Beijer et al., 1998). The dimerization properties of these compounds in different solvents provide insights into molecular preorganization and the dynamics of hydrogen bond formation.
Synthesis and Characterization of Novel Compounds
Research on the synthesis of cyclic urea adducts and their interaction with various halides has expanded the understanding of molecular structures and bonding characteristics (C. Aitken & M. Onyszchuk, 1985). Similarly, the creation of new heterocyclic compounds containing a sulfonamido moiety, derived from urea, has shown potential antibacterial applications, emphasizing the versatility of urea derivatives in pharmaceutical chemistry (M. E. Azab et al., 2013).
Plant Biology and Herbicidal Activity
The development of substituted phenyltetrahydropyrimidinones as new preemergence herbicides provides an example of the agricultural applications of pyrimidinone derivatives. These compounds act by inhibiting carotenoid biosynthesis, showcasing the utility of such molecules in developing new agrochemicals (P. Babczinski et al., 1995).
Advancements in Anticancer Research
The synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents illustrate the biomedical research applications of urea derivatives. These compounds, through their cytotoxicity against human adenocarcinoma cells, highlight the therapeutic potential of carefully designed chemical entities (R. Gaudreault et al., 1988).
Molecular Docking and Biological Activity
The exploration of urea, thiourea, sulfonamide, and carbamate derivatives for their biological activities, including antimicrobial and antioxidant properties, underscores the importance of such compounds in medicinal chemistry. Molecular docking studies further provide insights into the potential mechanisms of action, enabling the rational design of more effective molecules (M. Chandrasekhar et al., 2019).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-10-6-7-23-15(8-10)20-12(3)16(17(23)24)22-18(25)21-13-5-4-11(2)14(19)9-13/h4-9H,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXEUIWXVXXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=C(C=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.